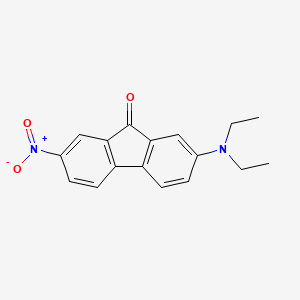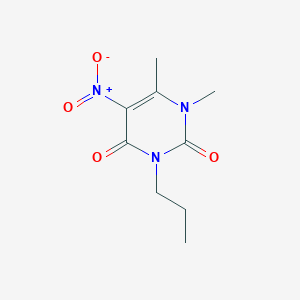
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C15H32NO+.I-. It is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
The synthesis of 1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide typically involves the quaternization of 1-decanamine with methyl iodide in the presence of acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to facilitate the reaction .
Chemical Reactions Analysis
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and acetyl derivatives.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is used in various scientific research applications, including:
Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.
Biology: In cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of disinfectants and cleaning agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties, disrupting cell membranes and leading to cell lysis. It targets lipid bilayers and can cause the dissociation of intermolecular interactions, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar compounds include:
1-Hexanaminium, 2-acetyl-N,N,N-trimethyl-, iodide: A shorter chain analogue with similar properties but different solubility and efficacy profiles.
Didecyldimethylammonium chloride: Another quaternary ammonium compound used as a disinfectant with a broader spectrum of activity.
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is unique due to its specific chain length and acetyl group, which confer distinct physical and chemical properties compared to its analogues.
Properties
CAS No. |
185110-09-2 |
|---|---|
Molecular Formula |
C15H32INO |
Molecular Weight |
369.32 g/mol |
IUPAC Name |
2-acetyldecyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C15H32NO.HI/c1-6-7-8-9-10-11-12-15(14(2)17)13-16(3,4)5;/h15H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BWCVWDSEIIZXDZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(C[N+](C)(C)C)C(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione](/img/structure/B14253040.png)
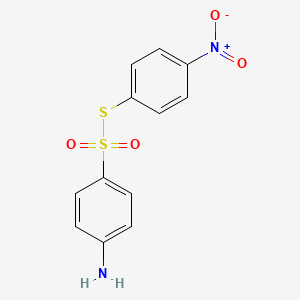
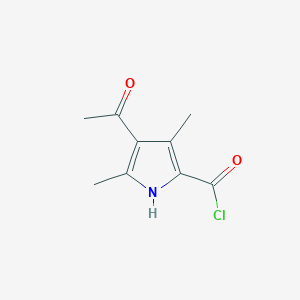
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
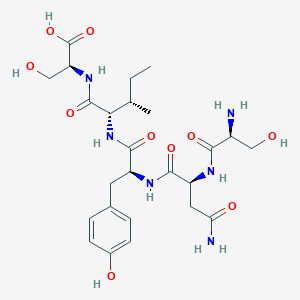

![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
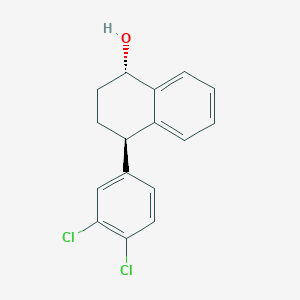
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
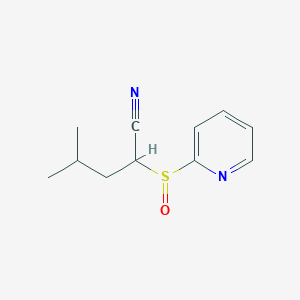
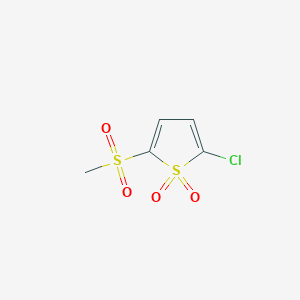
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
